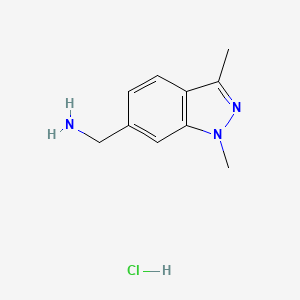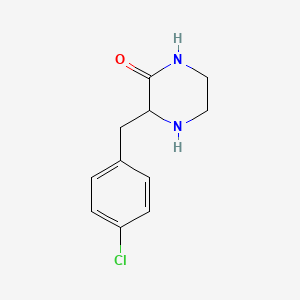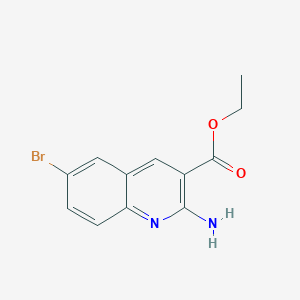![molecular formula C18H27N3O6 B13682472 (2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanoic acid](/img/structure/B13682472.png)
(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of MFCD27956998 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the hexanamido and butanamido groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods focus on optimizing these steps for large-scale synthesis, ensuring consistency and cost-effectiveness .
Analyse Chemischer Reaktionen
MFCD27956998 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Wissenschaftliche Forschungsanwendungen
MFCD27956998 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of MFCD27956998 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
MFCD27956998 can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
- (S)-2-(6-(2,5-Dioxo-2H-pyrrol-1(5H)-yl)hexanamido)-3-methylbutanoic acid
- (S)-2-(6-(2,5-Dioxo-2H-pyrrol-1(5H)-yl)hexanamido)-3-methylbutanoic acid methyl ester These compounds share similar structural features but may differ in their reactivity and applications. The uniqueness of MFCD27956998 lies in its specific functional groups and the resulting chemical and biological properties .
Eigenschaften
Molekularformel |
C18H27N3O6 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H27N3O6/c1-11(2)16(17(25)19-12(3)18(26)27)20-13(22)7-5-4-6-10-21-14(23)8-9-15(21)24/h8-9,11-12,16H,4-7,10H2,1-3H3,(H,19,25)(H,20,22)(H,26,27) |
InChI-Schlüssel |
GSWKJIWKGSPISH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682400.png)
![8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13682405.png)
![5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13682416.png)

![Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13682433.png)

![3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13682443.png)

![tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)




